2,4'-Dihydroxydiphenyl sulfone

Beschreibung

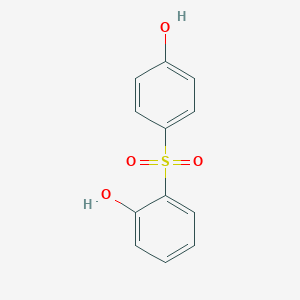

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S/c13-9-5-7-10(8-6-9)17(15,16)12-4-2-1-3-11(12)14/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROZSPADHSXFJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052183 | |

| Record name | 2,4'-Dihydroxydiphenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phenol, 2-[(4-hydroxyphenyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5397-34-2 | |

| Record name | 2-[(4-Hydroxyphenyl)sulfonyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5397-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Dihydroxydiphenyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005397342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4'-Dihydroxydiphenyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-[(4-hydroxyphenyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4'-Dihydroxydiphenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-[(4-hydroxyphenyl)sulphonyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4'-DIHYDROXYDIPHENYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65974MNO5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4'-Dihydroxydiphenyl Sulfone: Properties, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4'-Dihydroxydiphenyl sulfone (CAS No. 5397-34-2), a molecule of interest in both industrial and biological research. This document details its chemical and physical properties, provides a laboratory-scale synthesis protocol, and outlines methodologies for evaluating its potential biological activities, including as an endocrine disruptor, antioxidant, anti-inflammatory, and antimicrobial agent. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound is an organic compound featuring two hydroxyl groups attached to a diphenyl sulfone backbone. While its primary industrial application lies in polymer science as a monomer and a color developer in thermal printing, its structural similarity to other biologically active diphenyl sulfones, such as its isomer 4,4'-dihydroxydiphenyl sulfone (Bisphenol S), has prompted investigations into its biological effects.[1][2][3] This guide synthesizes available information on its properties and provides detailed experimental protocols for its further investigation.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. It is a white to almost white powder or crystalline solid at room temperature.[4][5]

| Property | Value | Reference(s) |

| CAS Number | 5397-34-2 | [6][7][8][9] |

| Molecular Formula | C₁₂H₁₀O₄S | [6][10] |

| Molecular Weight | 250.27 g/mol | [6][10] |

| Appearance | White to Almost white powder to crystal | [4][5] |

| Melting Point | 181.0 to 185.0 °C | [4] |

| Solubility | Soluble in methanol (B129727) | [9] |

Synthesis of this compound

The synthesis of this compound can be achieved through the sulfonation of phenol (B47542) with sulfuric acid. The following protocol is adapted from established industrial processes for laboratory-scale synthesis.[2][5][11][12]

Materials:

-

Phenol

-

Concentrated sulfuric acid (98%)

-

Mesitylene (B46885) (or unsym-trimethyl benzene)

-

Benzene-1,3-disulfonic acid (catalyst)

-

Methanol

-

o-Dichlorobenzene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine phenol (2.0 mol), mesitylene (144 g), and benzene-1,3-disulfonic acid (0.05 mol).

-

Slowly add concentrated sulfuric acid (1.0 mol) dropwise to the mixture while stirring.

-

Heat the reaction mixture to a reflux temperature of approximately 174 °C.

-

Continuously remove the water generated during the reaction using the Dean-Stark trap.

-

Maintain the reflux for 8 hours to ensure the completion of the reaction.

-

After cooling, the crude product can be purified by recrystallization from a methanol-o-dichlorobenzene solvent mixture to obtain this compound with high purity.[5]

Logical Workflow for Synthesis:

Biological Activity and Experimental Protocols

While extensive biological data for this compound is not yet available, its structural characteristics suggest potential interactions with biological systems. The following sections detail experimental protocols to assess its potential endocrine-disrupting, antioxidant, anti-inflammatory, and antimicrobial activities.

Endocrine Disrupting Potential

As an isomer of the known endocrine disruptor Bisphenol S, this compound is a candidate for investigation as an endocrine-disrupting chemical (EDC).[13] The OECD Test Guideline 455 provides a robust framework for assessing estrogen receptor (ER) transactivation, a key mechanism of endocrine disruption.[14][15][16][17][18]

Experimental Protocol: Estrogen Receptor Transactivation Assay (OECD 455)

This assay utilizes a stably transfected human cell line (e.g., HeLa-9903) containing the human estrogen receptor alpha (hERα) and a luciferase reporter gene.[17]

-

Cell Culture: Maintain the HeLa-9903 cell line in appropriate culture medium.

-

Test Chemical Preparation: Prepare a range of concentrations of this compound in a suitable solvent (e.g., DMSO).

-

Exposure: Seed the cells in a 96-well plate and, after attachment, expose them to the different concentrations of the test chemical. Include a vehicle control and a positive control (e.g., 17β-estradiol).

-

Incubation: Incubate the plate for a specified period (e.g., 20-24 hours) to allow for receptor binding and reporter gene activation.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. A concentration-dependent increase in luciferase activity indicates estrogen receptor agonist activity.

Workflow for ER Transactivation Assay:

Antioxidant Activity

The phenolic hydroxyl groups in this compound suggest potential antioxidant activity through radical scavenging. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating this property.[14][16]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Sample Preparation: Prepare a series of dilutions of this compound in methanol.

-

Reaction: In a 96-well plate, mix the DPPH solution with the sample dilutions. Include a blank (methanol only) and a positive control (e.g., ascorbic acid).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

Workflow for DPPH Assay:

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Method for preparing 4, 4'-dihydroxyl diphenyl sulfone - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound | 5397-34-2 [chemicalbook.com]

- 4. protocols.io [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C12H10O4S | CID 79381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound CAS:5397-34-2 [cpachem.com]

- 9. This compound CAS No. 5397-34-2 | Reformchem [reformchem.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. WO2003062194A1 - Process for producing this compound - Google Patents [patents.google.com]

- 12. EP1468987B1 - Process for producing this compound - Google Patents [patents.google.com]

- 13. This compound | High Purity Reagent [benchchem.com]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. policycommons.net [policycommons.net]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

An In-depth Technical Guide to 2,4'-Dihydroxydiphenyl Sulfone: Molecular Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4'-dihydroxydiphenyl sulfone, a significant isomer of bisphenol S. The document details its molecular structure, IUPAC nomenclature, and key physicochemical properties. It outlines the prevalent synthetic routes and purification strategies, alongside a thorough compilation of its spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide explores the biological activity of this compound, with a particular focus on its role as an endocrine disruptor through the antagonism of Estrogen Receptor α (ERα). A detailed, generalized signaling pathway for ERα antagonism is presented to illustrate its mechanism of action.

Introduction

This compound, an isomer of the more commonly known 4,4'-dihydroxydiphenyl sulfone (Bisphenol S), is a molecule of increasing interest in various scientific and industrial fields.[1] Its asymmetric structure imparts unique properties that differentiate it from its symmetrical counterpart, leading to distinct applications, particularly in polymer chemistry as a monomer for polysulfones.[1] Beyond its material science applications, this compound has garnered attention for its biological activities, notably as a potential endocrine-disrupting chemical (EDC).[2] This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this compound.

Molecular Structure and Nomenclature

The fundamental characteristics of this compound are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | 2-(4-hydroxyphenyl)sulfonylphenol | [2] |

| Synonyms | 2,4'-BPS, o,p'-Dihydroxydiphenyl sulfone | [2] |

| CAS Number | 5397-34-2 | [2] |

| Molecular Formula | C₁₂H₁₀O₄S | [2] |

| Molecular Weight | 250.27 g/mol | [2] |

The molecular structure of this compound consists of two phenyl rings linked by a sulfonyl group. One phenyl ring is substituted with a hydroxyl group at the 2-position (ortho), and the other is substituted with a hydroxyl group at the 4'-position (para).

Caption: Molecular structure of this compound.

Synthesis and Experimental Protocols

The primary method for synthesizing dihydroxydiphenyl sulfone isomers involves the reaction of phenol (B47542) with a sulfonating agent, such as concentrated sulfuric acid. This reaction typically yields a mixture of isomers, predominantly the 4,4' and 2,4' forms.

General Synthesis Protocol

A typical synthesis involves the dehydration reaction of phenol with sulfuric acid or phenolsulfonic acid. The reaction mixture, containing 4,4'-dihydroxydiphenyl sulfone, this compound, phenolsulfonic acid, and unreacted phenol, is then subjected to crystallization to separate the isomers.

Experimental Workflow for Synthesis and Purification:

References

Spectroscopic Profile of 2,4'-Dihydroxydiphenyl Sulfone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4'-Dihydroxydiphenyl sulfone (CAS No: 5397-34-2), a significant isomer of bisphenol S. This document is intended for researchers, scientists, and professionals in drug development and polymer science who utilize this compound in their work. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols.

Chemical Structure

IUPAC Name: 2-(4-hydroxyphenyl)sulfonylphenol Molecular Formula: C₁₂H₁₀O₄S Molecular Weight: 250.27 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the proton (¹H) and expected carbon-¹³ (¹³C) NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum was recorded on a 400 MHz instrument in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[1] The chemical shifts (δ) are reported in parts per million (ppm).

| Assignment | Chemical Shift (ppm) |

| Hydroxyl Proton (Phenol at position 2) | 10.650 |

| Hydroxyl Proton (Phenol at position 4') | 10.539 |

| Aromatic Protons | 7.897, 7.893, 7.877, 7.873 |

| Aromatic Protons | 7.784, 7.777, 7.772, 7.766, 7.760, 7.755, 7.748 |

| Aromatic Protons | 7.479, 7.474, 7.461, 7.458, 7.456, 7.454, 7.440, 7.436 |

| Aromatic Protons | 6.984 |

| Aromatic Protons | 6.913, 6.91 |

Note: The original data source provides a detailed list of peaks for the aromatic multiplets.[1] For clarity, they are grouped here by region.

¹³C NMR Data

| Carbon Environment | Expected Chemical Shift (ppm) |

| Aromatic C-O (Phenolic) | 150 - 165 |

| Aromatic C-S (Sulfone) | 130 - 145 |

| Aromatic C-H | 115 - 135 |

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A small quantity (approximately 0.037 g) of this compound is dissolved in 0.5 mL of a suitable deuterated solvent, such as DMSO-d6.[1] The solution is then transferred to a standard 5 mm NMR tube.

Data Acquisition: The NMR spectra are typically acquired on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) spectrometer. For ¹H NMR, the spectral width is set to appropriately cover the aromatic and hydroxyl proton regions. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum, resulting in single lines for each unique carbon atom. The chemical shifts are referenced internally to the residual solvent signal or tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound based on its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3200 (broad) | O-H stretch (H-bonded) | Phenol |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1600 - 1585, 1500 - 1400 | C=C stretch (in-ring) | Aromatic |

| ~1320 and ~1150 | S=O asymmetric & symmetric stretch | Sulfone |

| 1300 - 1000 | C-O stretch | Phenol |

| 900 - 675 | C-H out-of-plane bend | Aromatic |

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Sample Preparation: Approximately 1-2 mg of the solid this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The homogenous mixture is then placed into a pellet die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹. The final spectrum is presented as a plot of transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented here was obtained using Electron Ionization (EI).

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Possible Fragment |

| 250 | 67.0 | [M]⁺ (Molecular Ion) |

| 186 | 5.9 | [M - SO₂]⁺ |

| 157 | 30.3 | [M - C₆H₅O]⁺ |

| 141 | 12.9 | [C₆H₅SO₂]⁺ |

| 109 | 16.3 | |

| 94 | 100.0 | [C₆H₅OH]⁺ |

| 93 | 24.5 | [C₆H₅O]⁺ |

| 65 | 18.7 | [C₅H₅]⁺ |

Data sourced from ChemicalBook[1] and PubChem.[2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: For a solid sample like this compound, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source of the mass spectrometer. The probe is heated to volatilize the sample.

Ionization and Analysis: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector records the abundance of each ion, generating a mass spectrum.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 2,4'-Dihydroxydiphenyl Sulfone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4'-dihydroxydiphenyl sulfone in a range of common organic solvents. Understanding the solubility of this compound is critical for its purification, crystallization, and formulation in various industrial and pharmaceutical applications. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several organic solvents at various temperatures. The following table summarizes the mole fraction solubility (x) of this compound in nine different organic solvents at temperatures ranging from 278.15 K to 313.15 K.

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures

| Temperature (K) | Methanol | Ethanol | Acetone | Acetonitrile | Ethyl Acetate (B1210297) | 1,4-Dioxane | n-Butanol | Isopropanol | 2-Butanone |

| 278.15 | 0.0489 | 0.0385 | 0.1342 | 0.0198 | 0.0245 | 0.0587 | 0.0298 | 0.0332 | 0.0987 |

| 283.15 | 0.0576 | 0.0458 | 0.1534 | 0.0234 | 0.0291 | 0.0698 | 0.0354 | 0.0395 | 0.1145 |

| 288.15 | 0.0675 | 0.0541 | 0.1745 | 0.0275 | 0.0343 | 0.0825 | 0.0418 | 0.0467 | 0.1321 |

| 293.15 | 0.0788 | 0.0635 | 0.1978 | 0.0322 | 0.0403 | 0.0971 | 0.0491 | 0.0548 | 0.1518 |

| 298.15 | 0.0917 | 0.0741 | 0.2235 | 0.0376 | 0.0471 | 0.1138 | 0.0574 | 0.0641 | 0.1738 |

| 303.15 | 0.1064 | 0.0861 | 0.2519 | 0.0438 | 0.0548 | 0.1328 | 0.0668 | 0.0746 | 0.1983 |

| 308.15 | 0.1231 | 0.0997 | 0.2833 | 0.0509 | 0.0636 | 0.1545 | 0.0775 | 0.0865 | 0.2256 |

| 313.15 | 0.1421 | 0.1151 | 0.3181 | 0.0591 | 0.0736 | 0.1791 | 0.0896 | 0.1001 | 0.2561 |

Data compiled from studies utilizing high-performance liquid chromatography (HPLC) for solubility determination.[1][2]

Generally, the solubility of this compound increases with rising temperature in all the tested solvents, indicating that the dissolution process is endothermic.[2] The solubility is highest in acetone, followed by methanol, 2-butanone, and ethanol. Acetonitrile and ethyl acetate exhibit the lowest solvating power for this compound among the solvents tested.[1] The strong temperature dependence of solubility, particularly in solvents like 1,4-dioxane, is a key factor in designing effective crystallization and purification processes.[1][2]

Experimental Protocols for Solubility Determination

The accurate determination of solubility is paramount for thermodynamic modeling and process design. Two common methods for determining the solubility of this compound are the gravimetric method and the high-performance liquid chromatography (HPLC) method.

The gravimetric method is a straightforward technique for determining the solubility of a solid in a liquid. It involves measuring the mass of the solute dissolved in a known mass of a saturated solution.

Apparatus and Materials:

-

Analytical balance (uncertainty ± 0.0001 g)

-

Thermostatic water bath

-

Isothermal shaker

-

Conical flasks with stoppers

-

Filtration unit (e.g., syringe filters)

-

Drying oven

-

This compound (solute)

-

Selected organic solvent

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed conical flask.

-

Equilibration: The flask is placed in a thermostatic water bath equipped with an isothermal shaker and agitated at a constant temperature for a predetermined period to ensure solid-liquid equilibrium is reached. The time required for equilibrium should be established by preliminary experiments, often ranging from 24 to 72 hours.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solution is allowed to stand for several hours to allow the undissolved solid to settle. A sample of the supernatant (the saturated solution) is then carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature and immediately filtered to remove any suspended solid particles.

-

Mass Determination: A known mass of the clear, saturated filtrate is transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated from the filtrate, typically in a drying oven at a temperature that is high enough to remove the solvent but low enough to prevent decomposition of the solute.

-

Final Weighing: The container with the dried solute is weighed again. The mass of the dissolved solute is determined by the difference in weight.

-

Calculation: The solubility is calculated as the mass of the solute per mass or volume of the solvent, or as a mole fraction.

The HPLC method is a more sensitive and often more accurate method for determining solubility, especially for compounds with lower solubility or when dealing with complex mixtures.

Apparatus and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Thermostatic water bath

-

Isothermal shaker

-

Volumetric flasks

-

Syringe filters

-

This compound (solute)

-

Selected organic solvents (HPLC grade)

-

Mobile phase for HPLC

Procedure:

-

Calibration Curve: A series of standard solutions of this compound with known concentrations in the chosen solvent are prepared. These standards are then injected into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Sample Preparation and Equilibration: Similar to the gravimetric method, a supersaturated solution of this compound in the selected solvent is prepared and allowed to reach equilibrium in a thermostatic shaker.

-

Sampling and Dilution: A sample of the clear supernatant is withdrawn and filtered. This saturated solution is then precisely diluted with the solvent to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.

-

Concentration Determination: The concentration of this compound in the diluted sample is determined using the previously established calibration curve.

-

Solubility Calculation: The solubility of this compound in the original saturated solution is calculated by taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Mechanism of Action of Dihydroxydiphenyl Sulfone Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxydiphenyl sulfone isomers, particularly 4,4'-dihydroxydiphenyl sulfone (bisphenol S, BPS), are increasingly utilized in various industrial applications, often as replacements for bisphenol A (BPA). This has led to growing interest in their potential biological effects, particularly concerning endocrine disruption. This technical guide provides an in-depth overview of the current understanding of the mechanisms of action of dihydroxydiphenyl sulfone isomers, focusing on their interactions with key nuclear receptors: the estrogen receptor (ER), the androgen receptor (AR), and the peroxisome proliferator-activated receptor-gamma (PPARγ). This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

The dihydroxydiphenyl sulfone family of chemical compounds consists of several isomers, with the most common being 4,4'-dihydroxydiphenyl sulfone (BPS), 2,4'-dihydroxydiphenyl sulfone (2,4'-BPS), and 3,3'-dihydroxydiphenyl sulfone. Due to structural similarities to BPA, a known endocrine disruptor, the potential for these isomers to interfere with hormonal signaling pathways is a significant area of research. This guide focuses on the molecular mechanisms by which these isomers exert their effects, with a particular emphasis on their activity as agonists or antagonists of ER, AR, and PPARγ.

Mechanisms of Action

The biological activity of dihydroxydiphenyl sulfone isomers is primarily attributed to their ability to bind to and modulate the activity of nuclear receptors, thereby interfering with normal endocrine signaling. The position of the hydroxyl groups on the phenyl rings significantly influences the binding affinity and subsequent biological response.

Estrogenic and Anti-Estrogenic Activity

Dihydroxydiphenyl sulfone isomers have been shown to interact with estrogen receptors (ERα and ERβ), leading to both estrogenic (agonistic) and anti-estrogenic (antagonistic) effects.

-

4,4'-Dihydroxydiphenyl Sulfone (BPS): BPS is a known endocrine disruptor that can exhibit both estrogenic and anti-estrogenic activity.[1] Its potency is often reported to be in the same order of magnitude as BPA.[1][2] It can bind to both ERα and ERβ.

-

This compound (2,4'-BPS): Studies suggest that 2,4'-BPS can act as a selective inhibitor of ERα-mediated activity.[3][4] It has also been shown to have antagonistic effects on ERα transactivation.[1][5]

Androgenic and Anti-Androgenic Activity

Interference with the androgen receptor (AR) is another important mechanism of endocrine disruption.

-

4,4'-Dihydroxydiphenyl Sulfone (BPS): Some studies have reported that BPS can act as an androgen receptor antagonist.[3]

-

This compound (2,4'-BPS): Limited data suggests that 2,4'-BPS may not have a significant binding effect on the androgen receptor.[6]

Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Activity

PPARγ is a key regulator of adipogenesis and metabolism, and its modulation by environmental chemicals is a growing concern.

-

4,4'-Dihydroxydiphenyl Sulfone (BPS): BPS has been demonstrated to be an activator of PPARγ, suggesting a potential role in metabolic disruption.[7][8]

-

This compound (2,4'-BPS): In contrast to BPS, 2,4'-BPS has been reported to exhibit antagonistic properties towards PPARγ.[7]

3,3'-Dihydroxydiphenyl Sulfone

There is currently a significant lack of publicly available scientific literature on the endocrine-disrupting mechanisms of action of 3,3'-dihydroxydiphenyl sulfone. Further research is required to characterize its potential biological activities.

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of dihydroxydiphenyl sulfone isomers. It is important to note that data for 2,4'-BPS is limited, and no data was found for 3,3'-BPS.

Table 1: Estrogenic Activity of Dihydroxydiphenyl Sulfone Isomers

| Isomer | Assay Type | Endpoint | Cell Line | Result | Reference |

| 4,4'-BPS | Reporter Gene Assay | EC50 | HeLa 9903 | Agonist activity | [1] |

| 2,4'-BPS | Reporter Gene Assay | IC50 | HeLa 9903 | Antagonist activity | [1][5] |

| 2,4'-BPS | Transcriptional Activation | - | - | Selective ERα inhibitor | [3][4] |

Table 2: Anti-Androgenic Activity of Dihydroxydiphenyl Sulfone Isomers

| Isomer | Assay Type | Endpoint | Cell Line | Result | Reference |

| 4,4'-BPS | Transcriptional Activation | - | - | AR antagonist | [3] |

| 2,4'-BPS | Binding Assay | - | - | No significant binding | [6] |

Table 3: PPARγ Activity of Dihydroxydiphenyl Sulfone Isomers

| Isomer | Assay Type | Endpoint | Cell Line | Result | Reference |

| 4,4'-BPS | Reporter Gene Assay | - | Human Macrophage | Agonist activity | [7] |

| 4,4'-BPS | Adipogenesis Assay | - | 3T3-L1 | Potent adipogen | [8] |

| 2,4'-BPS | CALUX Assay | IC50 | - | Antagonist activity (~10 µM) | [7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to assess the endocrine activity of dihydroxydiphenyl sulfone isomers.

Estrogen Receptor (ER) Transcriptional Activation Assay (Reporter Gene Assay)

This assay measures the ability of a test compound to activate the estrogen receptor, leading to the expression of a reporter gene (e.g., luciferase).

Cell Line: Human cervical cancer cell line (HeLa 9903), stably transfected with an estrogen-responsive element (ERE) linked to a luciferase reporter gene and an expression vector for ERα.

Protocol:

-

Cell Seeding: Seed HeLa 9903 cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Exposure: Replace the culture medium with a medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol). For antagonist testing, co-treat with a fixed concentration of 17β-estradiol.[5]

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Lysis: After incubation, lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein content or a viability dye). Plot the concentration-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

-

Recombinant human androgen receptor ligand-binding domain (AR-LBD).

-

Radiolabeled androgen (e.g., [3H]-dihydrotestosterone, [3H]-DHT).

-

Assay buffer.

-

Scintillation cocktail and scintillation counter.

Protocol:

-

Reaction Setup: In a multi-well plate, combine the AR-LBD, a fixed concentration of [3H]-DHT, and varying concentrations of the test compound in the assay buffer.

-

Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the AR-bound [3H]-DHT from the free [3H]-DHT. This can be achieved using methods such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound [3H]-DHT against the concentration of the test compound. Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of [3H]-DHT.

PPARγ Reporter Assay (CALUX)

The Chemically Activated LUciferase eXpression (CALUX) assay is a reporter gene assay used to screen for compounds that activate or inhibit PPARγ.

Cell Line: A suitable cell line (e.g., U2-OS) stably transfected with a PPARγ expression vector and a luciferase reporter gene under the control of a PPAR-responsive element (PPRE).

Protocol:

-

Cell Plating: Plate the PPARγ CALUX cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Expose the cells to a range of concentrations of the test compound. Include a vehicle control and a known PPARγ agonist (e.g., rosiglitazone) as a positive control. For antagonist mode, co-incubate with a fixed concentration of the agonist.[7]

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Lysis and Measurement: Lyse the cells and measure the luciferase activity as described in the ER transcriptional activation assay.

-

Data Analysis: Determine the EC50 or IC50 values from the concentration-response curves.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the mechanism of action of dihydroxydiphenyl sulfone isomers can aid in understanding their effects. The following diagrams were generated using the Graphviz DOT language.

Caption: Estrogen Receptor (ER) Signaling Pathway.

Caption: General Workflow for a Reporter Gene Assay.

Conclusion

The available evidence indicates that dihydroxydiphenyl sulfone isomers, particularly 4,4'-BPS and 2,4'-BPS, are endocrine-disrupting chemicals that can interact with multiple nuclear receptors. The 4,4'-isomer (BPS) exhibits a range of activities, including estrogenic, anti-androgenic, and PPARγ agonistic effects. The 2,4'-isomer appears to act as an ERα antagonist and a PPARγ antagonist, with limited interaction with the androgen receptor. A significant data gap exists for the 3,3'-isomer, highlighting a critical area for future research. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the mechanisms of action of these compounds and to inform the development of safer alternatives.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Using bisphenol A and its analogs to address the feasibility and usefulness of the CALUX-PPARγ assay to identify chemicals with obesogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Screening of the Antagonistic Activity of Potential Bisphenol A Alternatives toward the Androgen Receptor Using Machine Learning and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Endocrine Disrupting Potential of 2,4'-Dihydroxydiphenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4'-Dihydroxydiphenyl sulfone (2,4'-BPS), an isomer of the more commonly studied Bisphenol S (BPS), is an industrial chemical with emerging concerns regarding its potential as an endocrine-disrupting chemical (EDC). This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine-disrupting properties of 2,4'-BPS. It summarizes key findings on its interactions with estrogen, androgen, and thyroid signaling pathways, as well as its effects on steroidogenesis. Detailed experimental protocols for relevant in vitro assays are provided, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the assessment of environmental contaminants and their potential impact on human health.

Introduction

Endocrine-disrupting chemicals are exogenous substances that can interfere with the body's endocrine system, leading to adverse developmental, reproductive, neurological, and immune effects.[1][2][3] Bisphenols, a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins, have been a significant focus of endocrine disruptor research.[4][5] While much of the attention has been on Bisphenol A (BPA) and its primary replacement, 4,4'-dihydroxydiphenyl sulfone (Bisphenol S or BPS), other isomers such as this compound (2,4'-BPS) are also present in the environment and commercial products.[6] Understanding the specific endocrine-disrupting potential of 2,4'-BPS is crucial for a thorough risk assessment of bisphenol analogues.

This guide synthesizes the available scientific literature on 2,4'-BPS, focusing on its effects on key endocrine pathways. It presents quantitative data in a structured format, details the methodologies of pivotal experiments, and provides visual representations of complex biological processes to support further research and inform regulatory considerations.

Interaction with Estrogen and Androgen Receptors

In vitro studies have been instrumental in characterizing the estrogenic and androgenic potential of 2,4'-BPS. The primary mechanism of action investigated is its ability to bind to and modulate the activity of estrogen receptors (ERα and ERβ) and the androgen receptor (AR).

Estrogenic Activity

Studies utilizing luciferase reporter gene assays in HepG2 cells have demonstrated that 2,4'-BPS acts as an antagonist to estrogen receptor α (ERα).[4][5][6][7] Unlike other bisphenols such as BPA and BPS which show estrogenic (agonistic) activity, 2,4'-BPS selectively inhibits ERα-mediated transcriptional activity.[4][5][6][7] It has been reported to have weak estrogenic activity, inducing more than 20% of the activity of the positive control (E2) in some assays.[6]

Androgenic Activity

In vitro assays have consistently shown that 2,4'-BPS does not induce androgen receptor (AR)-mediated activity.[4][5][6][7] This indicates a lack of androgenic (agonistic) properties. Furthermore, unlike many other bisphenols that exhibit anti-androgenic activity, 2,4'-BPS has not been identified as an AR antagonist.[4][5]

Quantitative Data on Receptor Interaction

The following table summarizes the quantitative data available on the interaction of 2,4'-BPS with nuclear receptors.

| Compound | Receptor | Assay Type | Endpoint | Result | Reference |

| 2,4'-BPS | ERα | Luciferase Reporter Gene Assay | Antagonistic Activity | Selective inhibitor of ERα-mediated activity | [4][5][6][7] |

| 2,4'-BPS | ERβ | Luciferase Reporter Gene Assay | Antagonistic Activity | Not a selective inhibitor | [4][5] |

| 2,4'-BPS | AR | Luciferase Reporter Gene Assay | Agonistic Activity | No activity observed | [4][5][6][7] |

| 2,4'-BPS | AR | Luciferase Reporter Gene Assay | Antagonistic Activity | No activity observed | [4][5] |

Effects on the Thyroid Hormone System

While direct studies on the effects of 2,4'-BPS on the thyroid system are limited, research on the broader class of bisphenols, particularly its isomer BPS, provides valuable insights into potential mechanisms of disruption. The hypothalamic-pituitary-thyroid (HPT) axis is a critical regulatory pathway for metabolism, growth, and development.[8][9]

Bisphenol S (BPS) has been shown to disrupt thyroid function in zebrafish larvae by:

-

Decreasing whole-body concentrations of thyroxine (T4) and triiodothyronine (T3).[8][9]

-

Increasing the concentration of thyroid-stimulating hormone (TSH).[8][9]

-

Altering the transcription of key genes involved in the HPT axis, such as crh, tg, pax8, and slc5a5.[8]

-

Upregulating genes related to thyroid hormone metabolism (dio1, dio2, ugt1ab).[8]

-

Down-regulating the transcript of transthyretin (ttr), a thyroid hormone transport protein.[8][9]

Given the structural similarity, it is plausible that 2,4'-BPS could exert similar effects on the thyroid system. Further investigation is warranted to confirm these potential disruptive activities specifically for the 2,4'-isomer.

Impact on Steroidogenesis

Steroidogenesis is the metabolic pathway for the synthesis of steroid hormones from cholesterol. This process is essential for reproduction and development. While direct evidence for 2,4'-BPS is scarce, studies on other bisphenols indicate that this class of compounds can interfere with steroidogenesis.

For instance, various bisphenols have been shown to alter the expression of key steroidogenic enzymes in adrenocortical and testicular Leydig cells.[10][11][12] These enzymes include:

-

StAR (Steroidogenic Acute Regulatory Protein): Mediates the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis.

-

CYP11A1 (P450scc): Converts cholesterol to pregnenolone (B344588).

-

3β-HSD (3β-hydroxysteroid dehydrogenase): Converts pregnenolone to progesterone.

-

CYP17A1 (17α-hydroxylase/17,20-lyase): Involved in the synthesis of androgens.

-

CYP19A1 (Aromatase): Converts androgens to estrogens.

Disruption of these enzymes can lead to altered levels of circulating steroid hormones, potentially impacting reproductive health.[13] The potential for 2,4'-BPS to affect these pathways requires dedicated investigation.

Experimental Protocols

This section provides a detailed methodology for a key in vitro assay used to assess the estrogenic and androgenic activity of compounds like 2,4'-BPS.

Luciferase Reporter Gene Assay for Nuclear Receptor Activity

This assay is widely used to determine if a chemical can activate or inhibit the transcriptional activity of a specific nuclear receptor.

Objective: To measure the agonistic and antagonistic activity of 2,4'-BPS on ERα, ERβ, and AR.

Materials:

-

HepG2 human liver cancer cell line.

-

Expression plasmids for human ERα, ERβ, or AR.

-

A reporter plasmid containing a luciferase gene under the control of a hormone response element (e.g., ERE for estrogen receptors, ARE for androgen receptor).

-

A control plasmid for transfection efficiency normalization (e.g., containing a β-galactosidase or Renilla luciferase gene).

-

Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous hormones).

-

Transfection reagent (e.g., Lipofectamine).

-

Test compound (2,4'-BPS) dissolved in a suitable solvent (e.g., DMSO).

-

Positive controls: 17β-estradiol (E2) for ERs, dihydrotestosterone (B1667394) (DHT) for AR.

-

Antagonistic controls: Tamoxifen for ERs, flutamide (B1673489) for AR.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Plating: Culture HepG2 cells in the appropriate medium. Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.

-

Transfection: Co-transfect the cells with the nuclear receptor expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment:

-

Agonist Assay: After transfection, replace the medium with a medium containing various concentrations of 2,4'-BPS or the positive control (E2 or DHT).

-

Antagonist Assay: Treat the cells with various concentrations of 2,4'-BPS in the presence of a fixed concentration of the respective hormone agonist (E2 for ERs, DHT for AR).

-

-

Incubation: Incubate the treated cells for 24-48 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the assay kit's instructions. Also, measure the activity of the control reporter (e.g., β-galactosidase or Renilla luciferase).

-

Data Analysis: Normalize the luciferase activity to the control reporter activity to correct for transfection efficiency. For agonist assays, express the results as a percentage of the maximal response induced by the positive control. For antagonist assays, express the results as a percentage of the response induced by the hormone agonist alone. Calculate EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the endocrine-disrupting potential of 2,4'-BPS.

Diagram 1: Simplified Estrogen Receptor Signaling Pathway

Caption: Simplified estrogen receptor signaling pathway and the antagonistic action of 2,4'-BPS on ERα.

Diagram 2: Experimental Workflow for In Vitro Nuclear Receptor Assay

Caption: Workflow for assessing nuclear receptor activity of 2,4'-BPS using a luciferase reporter assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses endocrine-disrupting properties, primarily through the antagonism of the estrogen receptor α.[4][5][6][7] It does not appear to exhibit androgenic or anti-androgenic activity.[4][5] While data on its specific effects on the thyroid system and steroidogenesis are lacking, the known activities of its isomer, BPS, highlight plausible pathways for disruption that require further investigation.

For a comprehensive risk assessment, future research should focus on:

-

Quantitative in vivo studies: To determine the effects of 2,4'-BPS on reproductive and developmental endpoints in animal models.

-

Thyroid and steroidogenesis assays: To specifically investigate the impact of 2,4'-BPS on these pathways.

-

Metabolism and pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion of 2,4'-BPS, which is crucial for extrapolating in vitro findings to in vivo scenarios.

-

Mixture toxicity studies: To assess the combined effects of 2,4'-BPS with other bisphenols and EDCs commonly found in the environment.

This technical guide provides a solid foundation for understanding the current state of knowledge on the endocrine-disrupting potential of 2,4'-BPS and serves as a call for further targeted research to fill the existing data gaps.

References

- 1. Endocrine-Disrupting Compounds: An Overview on Their Occurrence in the Aquatic Environment and Human Exposure [mdpi.com]

- 2. Frontiers | Endocrine Disrupting Chemicals: Effects on Endocrine Glands [frontiersin.org]

- 3. Endocrine Disruptors | National Institute of Environmental Health Sciences [niehs.nih.gov]

- 4. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Waterborne exposure to BPS causes thyroid endocrine disruption in zebrafish larvae | PLOS One [journals.plos.org]

- 9. Waterborne exposure to BPS causes thyroid endocrine disruption in zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of 2,2',4,4'-tetrahydroxybenzophenone (BP2) on steroidogenesis in testicular Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Disruptive effects of plasticizers bisphenol A, F, and S on steroidogenesis of adrenocortical cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Bisphenols on Testicular Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Different types of bisphenols alter ovarian steroidogenesis: Special attention to BPA - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 2,4'-Dihydroxydiphenyl Sulfone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data specifically for 2,4'-Dihydroxydiphenyl sulfone (2,4'-DHDPS) is limited in publicly available literature. Much of the hazard identification is based on aggregated data from notifications to regulatory bodies and extrapolations from structurally related compounds, such as its isomer 4,4'-Dihydroxydiphenyl sulfone (Bisphenol S or BPS). This guide synthesizes the available information and outlines standard toxicological assessment methodologies.

Executive Summary

This compound (CAS No. 5397-34-2) is an organic compound used in the synthesis of polymers and as a component in thermal printing paper.[1][2] Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, 2,4'-DHDPS is considered a hazardous substance with potential for acute toxicity, severe skin and eye damage, and possible genetic defects.[3] This technical guide provides a summary of the known hazard classifications, details the standard experimental protocols used to assess these toxicological endpoints, and presents potential mechanisms of toxicity. Due to the scarcity of specific quantitative data for 2,4'-DHDPS, information on the closely related isomer, 4,4'-dihydroxydiphenyl sulfone (BPS), is included for comparative purposes where relevant, and is clearly identified as such.

Hazard Classification

The primary source of hazard information for this compound comes from aggregated GHS classifications submitted to regulatory agencies like the European Chemicals Agency (ECHA).[3]

Table 1: GHS Hazard Classification for this compound [3]

| Hazard Class | Hazard Statement | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage | Danger |

| Serious Eye Damage/Eye Irritation (Category 1) | H314: Causes severe skin burns and eye damage | Danger |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |

| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects | Warning |

Note: The percentages of notifications supporting these classifications are 72.9% for acute toxicity categories, 72.2% for skin corrosion/eye damage, and 72.2% for germ cell mutagenicity. A notable 26.4% of notifications did not classify the chemical as hazardous under GHS criteria.[3]

Acute Toxicity

2,4'-DHDPS is classified as harmful if swallowed, inhaled, or in contact with the skin.[3] Acute toxicity studies are designed to determine the adverse effects that occur within a short time of administration of a single dose of a substance.

Experimental Protocols

Oral, Dermal, and Inhalation Toxicity: Standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for these assessments. For oral toxicity, this would involve OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method), or OECD 425 (Acute Oral Toxicity: Up-and-Down Procedure). For dermal toxicity, OECD Test Guideline 402 (Acute Dermal Toxicity) is used. For inhalation toxicity, OECD Test Guideline 403 (Acute Inhalation Toxicity) is the standard. These studies typically involve administration of the substance to rodents (e.g., rats or mice) at various dose levels to determine the LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) value.

Table 2: Acute Toxicity Data for 4,4'-Dihydroxydiphenyl Sulfone (for comparison)

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (male) | Oral | 2830 mg/kg bw | [4] |

| LD50 | Rabbit | Oral | 2830 mg/kg | [5] |

| LD50 | Guinea pig | Dermal | > 1000 mg/kg bw | [4] |

No specific LD50 or LC50 data is available for this compound.

Skin and Eye Irritation/Corrosion

The classification of "Causes severe skin burns and eye damage" indicates that 2,4'-DHDPS is a corrosive substance.[3]

Experimental Protocols

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404): This test involves applying the substance to a small patch of skin on a test animal, typically an albino rabbit.[6][7][8][9] The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. For corrosive substances, the test is designed to be terminated as soon as a corrosive effect is observed to minimize animal suffering.[10]

Acute Eye Irritation/Corrosion (OECD Test Guideline 405): This test involves applying a single dose of the substance into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[1][11][12][13][14] The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals. Given the classification of 2,4'-DHDPS, it is likely to cause irreversible eye damage.

Germ Cell Mutagenicity

The classification "Suspected of causing genetic defects" is a serious concern, suggesting that 2,4'-DHDPS may induce mutations in germ cells that could be passed on to offspring.[3] This is often based on evidence from in vitro or in vivo somatic cell genotoxicity assays. Studies on related bisphenols have shown that they can induce DNA damage.[15][16][17]

Potential Mechanism of Genotoxicity

While the specific mechanism for 2,4'-DHDPS is not elucidated, many genotoxic compounds act by directly damaging DNA or by interfering with the cellular machinery that controls chromosome replication and segregation. One common mechanism is the induction of DNA strand breaks.[17][18]

Experimental Protocols for Genotoxicity Assessment

A battery of tests is typically used to assess genotoxicity, covering different endpoints such as gene mutation, and structural and numerical chromosome aberrations.

Bacterial Reverse Mutation Test (Ames Test - OECD Test Guideline 471): This is a widely used in vitro test for detecting gene mutations. It uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[19][20][21][22][23] The test substance is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[22]

In Vitro Mammalian Chromosomal Aberration Test (OECD Test Guideline 473): This test assesses the ability of a substance to cause structural chromosome damage in cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells).[24][25][26] Cells are exposed to the test substance, and then arrested in metaphase. The chromosomes are then examined microscopically for aberrations such as breaks, gaps, and rearrangements.

In Vitro Micronucleus Test (OECD Test Guideline 487): This assay detects both chromosome breakage and chromosome loss.[27][28] Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. Cultured mammalian cells are exposed to the test substance, and the frequency of micronucleated cells is scored.

Reproductive and Developmental Toxicity

While there is no specific classification for reproductive or developmental toxicity for 2,4'-DHDPS, its nature as a bisphenol analogue raises concerns, as many bisphenols are known endocrine disruptors.[5] There is a lack of specific studies on the developmental and reproductive toxicity of 2,4'-DHDPS.[5] For the related 4,4'-isomer, studies in rats have shown effects such as a prolonged estrous cycle, decreased fertility index, and a reduced number of live offspring at high doses.[29]

Experimental Protocols

Reproductive Toxicity: A two-generation study (OECD Test Guideline 416) is the most comprehensive test. It involves continuous exposure of male and female animals (usually rats) to the test substance before mating, during gestation and lactation, and through the maturation of the first-generation offspring, who are then mated to produce a second generation. This allows for the assessment of effects on fertility, pregnancy, and offspring development.

Developmental Toxicity: Prenatal developmental toxicity studies (OECD Test Guideline 414) involve exposing pregnant animals to the substance during the period of major organogenesis. The dams are examined for signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities.

Table 3: Reproductive and Developmental Toxicity Data for Related Compounds (for context)

| Compound | Species | Study Type | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Reference |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Rat & Rabbit | Developmental | ~10 mg/kg/day | >90 mg/kg/day (effects only at maternally toxic doses) | [30] |

| 2,4-Dichlorophenol (B122985) (2,4-DCP) | Rat | Two-Generation Reproductive | < 2000 ppm in diet | Effects on uterine weight and implantation at 2000 and 8000 ppm | [31] |

| 4,4'-Dihydroxydiphenyl sulfone | Rat | Oral Study | Not explicitly stated | Decreased fertility and live offspring at 300 mg/kg/day | [29] |

NOAEL: No-Observed-Adverse-Effect Level. Data presented is for structurally related compounds and should not be directly extrapolated to 2,4'-DHDPS.

Conclusion

The toxicological profile of this compound is currently incomplete. The available GHS data strongly indicate that it is a hazardous substance requiring careful handling. It is classified as acutely toxic, corrosive to skin and eyes, and is suspected of being a germ cell mutagen.[3] However, there is a significant lack of quantitative toxicological data from substance-specific studies. Further research, including acute toxicity studies to determine LD50/LC50 values, a full battery of genotoxicity assays, and comprehensive reproductive and developmental toxicity studies, is necessary to fully characterize its toxicological profile and conduct a thorough risk assessment. Professionals working with this compound should adhere to the safety precautions outlined by its GHS classification.

References

- 1. oecd.org [oecd.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C12H10O4S | CID 79381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.sangon.com [store.sangon.com]

- 5. This compound | High Purity Reagent [benchchem.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Genotoxic activity of bisphenol A and its analogues bisphenol S, bisphenol F and bisphenol AF and their mixtures in human hepatocellular carcinoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bisphenols induce human genomic damage and modulate HERVs/env expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. greenmedinfo.com [greenmedinfo.com]

- 18. Adverse (geno)toxic effects of bisphenol A and its analogues in hepatic 3D cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. acmeresearchlabs.in [acmeresearchlabs.in]

- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 22. enamine.net [enamine.net]

- 23. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Evaluating Solvent Safety in Chromosome Aberration Assays for Genetic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. genedirex.com [genedirex.com]

- 27. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 29. 4,4'-Sulfonyldiphenol - Hazardous Agents | Haz-Map [haz-map.com]

- 30. Developmental toxicity studies in rats and rabbits on 2,4-dichlorophenoxyacetic acid and its forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. A two-generation reproductive toxicity study of 2,4-dichlorophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2,4'-Dihydroxydiphenyl Sulfone for High-Performance Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,4'-dihydroxydiphenyl sulfone as a monomer for the synthesis of high-performance poly(ether sulfone) (PES) polymers. This document outlines the monomer's properties, detailed experimental protocols for its synthesis and subsequent polymerization, and the typical characteristics of the resulting polymers.

Introduction to this compound

This compound (2,4'-BPS) is an aromatic organic compound featuring two phenyl rings linked by a sulfonyl group, with hydroxyl groups at the 2 and 4' positions.[1] Its molecular formula is C12H10O4S, and it has a molecular weight of approximately 250.27 g/mol .[1] The asymmetrical positioning of the hydroxyl groups, in contrast to its more common isomer 4,4'-dihydroxydiphenyl sulfone (Bisphenol S), influences the properties of the resulting polymers, such as solubility and glass transition temperature. The sulfonyl group provides high thermal stability and mechanical strength, while the ether linkages formed during polymerization offer flexibility and good processability.[2]

High-performance polymers derived from this monomer, such as poly(ether sulfone)s, are noted for their excellent thermal stability, high glass transition temperatures, good mechanical properties, and resistance to hydrolysis and oxidation.[3][4] These characteristics make them suitable for demanding applications, including membranes, medical devices, and aerospace components.[5][6]

Monomer Characteristics

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 5397-34-2 | [1] |

| Molecular Formula | C12H10O4S | [1] |

| Molecular Weight | 250.27 g/mol | [1] |

| Appearance | White to off-white powder | - |

| Melting Point | ~180-185 °C | - |

Experimental Protocols

Synthesis of this compound Monomer

This protocol is based on the dehydration reaction of phenol (B47542) with sulfuric acid, followed by a multi-step crystallization process to isolate the 2,4'-isomer from the more predominantly formed 4,4'-isomer.

Materials:

-

Phenol

-

Sulfuric acid (98%)

-

Phosphonic acid (optional, as catalyst)

-

Water (deionized)

Equipment:

-

Glass reactor with mechanical stirrer, thermometer, and vacuum distillation setup

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Reaction: In a glass reactor, combine phenol and sulfuric acid in a molar ratio of approximately 2.3:1. A catalytic amount of phosphonic acid can also be added.[7]

-

Dehydration: Heat the mixture to 150-165°C under reduced pressure (e.g., 35-75 kPa) for approximately 6 hours to drive the dehydration reaction and remove water.[7] Periodically, additional phenol may be added to replace what is lost during azeotropic distillation.[7]

-

First Crystallization (Isolation of 4,4'-isomer): Cool the reaction mixture. The 4,4'-dihydroxydiphenyl sulfone, being less soluble, will preferentially crystallize. Separate the solid 4,4'-isomer by filtration.[7] The filtrate will be enriched with the 2,4'-isomer.[7]

-

Solvent Adjustment: Take the filtrate and remove a portion of the excess phenol by distillation under reduced pressure at a temperature up to 120°C.[7] Add water to the mixture to adjust the phenol/water weight ratio to between 10/90 and 90/10.[7]

-

Second Crystallization (Isolation of 2,4'-isomer): Heat the adjusted mixture to approximately 90°C to ensure homogeneity, then allow it to cool, which will induce the crystallization of this compound.[7]

-

Purification: Isolate the this compound crystals by filtration. Wash the crystals with water and dry them in an oven. The purity of the obtained crystals is typically around 85% and can be further improved by subsequent recrystallizations.[7]

Synthesis of Poly(ether sulfone) via Nucleophilic Aromatic Substitution

This is a representative protocol for the synthesis of poly(ether sulfone) by polycondensation. It is adapted from established procedures for similar polysulfone syntheses, as specific data for the this compound homopolymer is not widely available.[8] The reaction involves the nucleophilic aromatic substitution of a dihalodiphenyl sulfone with the bisphenolic this compound.

Materials:

-

This compound (monomer)

-

4,4'-Dichlorodiphenyl sulfone (co-monomer)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylacetamide (DMAc), anhydrous

Equipment:

-

Three-necked flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser

-

Heating mantle with temperature controller

-

Precipitation vessel (beaker)

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of this compound and 4,4'-dichlorodiphenyl sulfone.

-

Solvent and Base Addition: Add anhydrous N,N-dimethylacetamide (DMAc) as the reaction solvent and toluene as an azeotroping agent. Add a slight excess of anhydrous potassium carbonate (e.g., 1.05 moles per mole of dihydroxy monomer) to act as a base for the formation of the phenoxide salt.[8]

-

Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150°C) under a nitrogen atmosphere. Water generated from the phenoxide formation and any residual moisture will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for several hours until no more water is collected.

-

Polymerization: After dehydration, increase the temperature to approximately 165°C to remove the toluene.[8] Continue the polymerization reaction at this temperature for 6-12 hours under a nitrogen atmosphere.[8] The viscosity of the solution will increase as the polymer chains grow.

-

Precipitation and Purification: Cool the viscous polymer solution to room temperature and slowly pour it into a stirred non-solvent such as methanol (B129727) or water to precipitate the polymer.

-

Washing: Filter the resulting fibrous or powdered polymer and wash it repeatedly with hot deionized water and then with methanol to remove any remaining salts and solvent.

-

Drying: Dry the purified poly(ether sulfone) in a vacuum oven at a temperature below its glass transition temperature (e.g., 100-120°C) until a constant weight is achieved.

Characterization of the Resulting Polymer

The synthesized poly(ether sulfone) should be characterized to determine its structure, molecular weight, and thermal and mechanical properties.

| Technique | Purpose | Typical Expected Results |

| FTIR Spectroscopy | To confirm the chemical structure. | Appearance of characteristic ether linkage (Ar-O-Ar) bands (~1240 cm⁻¹), and sulfonyl group (O=S=O) stretching bands (~1150 cm⁻¹ and 1320 cm⁻¹). Disappearance of the broad O-H peak from the monomer.[8] |

| NMR Spectroscopy (¹H, ¹³C) | To elucidate the detailed polymer structure and confirm monomer incorporation. | Aromatic proton and carbon signals corresponding to the polymer backbone. |

| Gel Permeation Chromatography (GPC) | To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). | High molecular weights (Mw > 20,000 g/mol ) are indicative of successful polymerization. |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | A high Tg, typically in the range of 180-230°C for aromatic poly(ether sulfone)s.[7] |

| Thermogravimetric Analysis (TGA) | To evaluate thermal stability and decomposition temperature (Td). | High decomposition temperatures, often above 400°C, indicating excellent thermal stability.[4] |

Properties of High-Performance Polymers

The following tables summarize the typical properties of aromatic poly(ether sulfone)s. Note that specific values for the homopolymer derived exclusively from this compound are not widely reported in the literature. The data presented here are representative of the general class of poly(ether sulfone) materials.

Table 1: Typical Thermal Properties of Poly(ether sulfone)s

| Property | Value | Test Method |

| Glass Transition Temperature (Tg) | 180 - 230 °C | DSC |

| Heat Deflection Temperature (at 1.82 MPa) | 200 - 207 °C | ASTM D648 |

| Decomposition Temperature (Td) | > 400 °C | TGA |

| Coefficient of Thermal Expansion | 3.1 - 5.6 x 10⁻⁵ in/in-°F | ASTM D696 |

Table 2: Typical Mechanical Properties of Poly(ether sulfone)s

| Property | Value | Test Method |

| Tensile Strength | 70 - 95 MPa | ASTM D638 |

| Tensile Modulus | 2.48 - 2.69 GPa | ASTM D638 |

| Elongation at Break | 25 - 100 % | ASTM D638 |

| Flexural Strength | 106 - 130 MPa | ASTM D790 |

| Flexural Modulus | 2.62 - 2.90 GPa | ASTM D790 |

| Notched Izod Impact Strength | 69 - 91 J/m | ASTM D256 |

Disclaimer: The property values listed are typical ranges for the poly(ether sulfone) class of polymers and may not be representative of the specific homopolymer derived from this compound.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Reaction scheme for poly(ether sulfone) synthesis.

Caption: General workflow for polymer synthesis and characterization.

References

- 1. Thermal paper chemicals – wastonchem_com [wastonchem.com]

- 2. PSU vs PES vs PPSU - Tuntun Plastic [tuntunplastic.com]

- 3. Synthesis and Characterization of Copoly(Ether Sulfone)s with Different Percentages of Diphenolic Acid Units - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Investigation of the Properties of Polyphenylene Sulfone Blends | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]